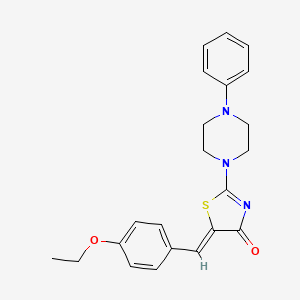
(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound that belongs to the class of thiazolones. It has received significant attention from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Properties
This compound and its derivatives have shown significant anticancer properties. A study by Subtelna et al. (2020) found that similar compounds exhibited selective inhibitory activity against leukemia cell lines at submicromolar concentrations (Subtelna et al., 2020). Similarly, Hofmann et al. (2011) identified a class of thiazolinones as potent direct 5-lipoxygenase inhibitors, suggesting potential for intervention in inflammatory, allergic diseases, and certain cancer types (Hofmann et al., 2011).
Photodynamic Therapy
The compound's derivatives have also been explored in the context of photodynamic therapy for cancer treatment. Pişkin et al. (2020) discussed the synthesis of a zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Antituberculosis Activity
Research also includes investigations into the antituberculosis activity of related compounds. Foks et al. (2004) synthesized phenylpiperazine derivatives and tested them for tuberculostatic activity, finding that the minimum inhibiting concentrations were within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Effects
Studies have shown antimicrobial properties of similar compounds. Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands with 2,4–disubstituted thiazoles and found them to be active against various microorganisms (Yilmaz & Cukurovalı, 2003).
Anticonvulsant Potential
There's also evidence suggesting anticonvulsant properties. Mishchenko et al. (2022) evaluated a 4-thiazolidinone derivative for its anticonvulsant activity, finding it effective in a model of chronic epileptogenesis in mice (Mishchenko et al., 2022).
Propiedades
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-19-10-8-17(9-11-19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKXXMLSTZXGD-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

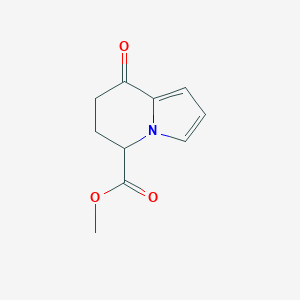
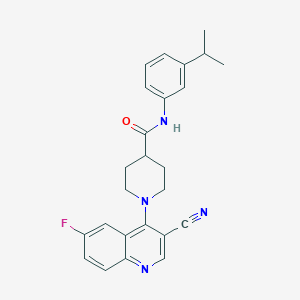
![5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2362473.png)
methanone](/img/structure/B2362475.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)
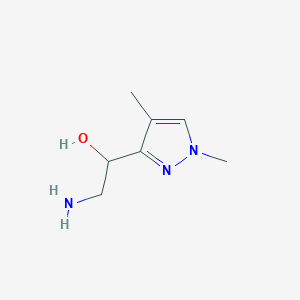
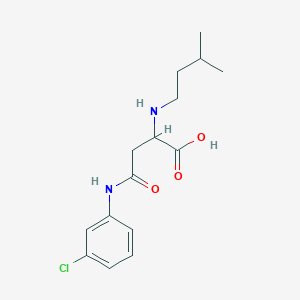


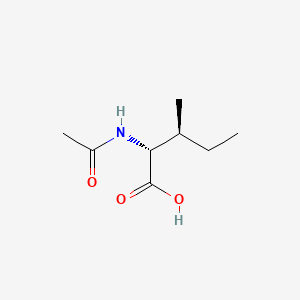
![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)
